molecular formula C17H27N3O2 B2512016 tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate CAS No. 1824388-23-9

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate

Cat. No.: B2512016
CAS No.: 1824388-23-9
M. Wt: 305.422
InChI Key: IJNVTEQPYTYYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate typically involves multi-step organic reactionsThe final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions using tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of aminopyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is unique due to the specific positioning of the aminopyridine and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNVTEQPYTYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.